Isopropyl 4-[(chloroacetyl)amino]benzoate
Description
The field of organic chemistry continually explores novel molecular structures to address challenges in medicine, materials science, and beyond. Within this pursuit, specific chemical scaffolds serve as foundational building blocks for creating more complex and functional molecules. Isopropyl 4-[(chloroacetyl)amino]benzoate is one such compound, positioned at the intersection of several important chemical motifs. Its structure, combining a para-substituted benzoate (B1203000) ester with an N-chloroacetylated amino group, makes it a subject of interest for synthetic and medicinal chemistry research. This article delves into the chemical context of this compound, examining the significance of its constituent parts and its potential research applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-3-5-10(6-4-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACETYTFNTSLETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284887 | |
| Record name | Propan-2-yl 4-(2-chloroacetamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38064-88-9 | |
| Record name | NSC39581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propan-2-yl 4-(2-chloroacetamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Synthesis of the Precursor: Isopropyl 4-aminobenzoate (B8803810)
The creation of Isopropyl 4-[(chloroacetyl)amino]benzoate begins with the synthesis of its essential precursor, Isopropyl 4-aminobenzoate. This is primarily achieved through the esterification of 4-aminobenzoic acid with 2-propanol.
Esterification of 4-aminobenzoic acid with 2-propanol
The most common method for synthesizing Isopropyl 4-aminobenzoate is the Fischer esterification of 4-aminobenzoic acid with 2-propanol. iucr.orgnih.gov This reaction is catalyzed by a strong acid, typically sulfuric acid or thionyl chloride, and involves heating the mixture. iucr.orgchemicalbook.com
One documented procedure involves refluxing 4-aminobenzoic acid with 2-propanol in the presence of a catalytic amount of concentrated sulfuric acid for four hours. iucr.orgnih.gov The completion of the reaction is monitored using thin-layer chromatography. iucr.orgnih.gov Upon completion, the mixture is quenched with water, leading to the precipitation of the product, which is then collected by filtration. iucr.orgnih.gov This method has been reported to yield the desired ester in 79% yield. iucr.orgnih.gov
Another approach utilizes thionyl chloride as the catalyst. chemicalbook.com In this variation, 4-aminobenzoic acid is dissolved in 2-propanol, and thionyl chloride is added. The mixture is stirred at room temperature for an extended period, followed by refluxing for 18 hours. chemicalbook.com The workup involves careful addition of an aqueous sodium bicarbonate solution, followed by extraction with ethyl acetate (B1210297). chemicalbook.com This process can result in a quantitative yield of the product. chemicalbook.com
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.combyjus.com The mechanism involves several key steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comyoutube.com
Nucleophilic Attack by the Alcohol: The alcohol, in this case, 2-propanol, acts as a nucleophile and attacks the activated carbonyl carbon. byjus.comyoutube.com This results in the formation of a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. byjus.com This can occur in a two-step process involving a chaperone molecule, such as another molecule of the alcohol. youtube.com
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). masterorganicchemistry.com A lone pair of electrons on the remaining oxygen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated ester. byjus.com
Deprotonation: The final step is the deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com
Since the Fischer esterification is an equilibrium process, the reaction is driven to completion by using a large excess of one of the reactants (typically the alcohol) or by removing the water as it is formed. masterorganicchemistry.comlibretexts.org
Several strategies can be employed to optimize the Fischer esterification and enhance the yield of Isopropyl 4-aminobenzoate.
Excess Reactant: Utilizing a large excess of 2-propanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.comlibretexts.org Studies have shown that increasing the alcohol to a 10-fold excess can significantly increase the ester yield. masterorganicchemistry.com
Water Removal: The continuous removal of water as it is formed is another effective method to drive the reaction forward. libretexts.org This can be achieved through techniques such as azeotropic distillation using a Dean-Stark apparatus or by using drying agents like molecular sieves. byjus.com
Catalyst Choice and Loading: The choice and amount of acid catalyst can impact the reaction rate. Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. masterorganicchemistry.com In the case of substrates with basic groups, such as the amino group in 4-aminobenzoic acid, a stoichiometric amount of acid may be required to both catalyze the reaction and neutralize the basic site. researchgate.net
Temperature and Reaction Time: The reaction is typically performed at reflux temperature to increase the reaction rate. iucr.orgnih.gov The optimal reaction time needs to be determined experimentally, often by monitoring the reaction progress using techniques like thin-layer chromatography. iucr.orgnih.gov Microwave-assisted organic synthesis (MAOS) has also been explored as a way to reduce reaction times and potentially increase yields by allowing for heating above the solvent's boiling point in a sealed vessel.
A study on the esterification of a substituted benzoic acid under microwave conditions found that adding the acid catalyst at specific intervals could overcome equilibrium limitations. The study also confirmed that primary alcohols generally give higher yields than secondary alcohols like 2-propanol.
| Parameter | Condition | Effect on Yield |
| Reactant Ratio | Large excess of alcohol | Increases yield by shifting equilibrium masterorganicchemistry.comlibretexts.org |
| Water Removal | Continuous removal of water | Increases yield by shifting equilibrium libretexts.org |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Catalyzes the reaction masterorganicchemistry.com |
| Temperature | Reflux | Increases reaction rate iucr.orgnih.gov |
Alternative synthetic routes for the amino benzoate (B1203000) ester
While Fischer esterification is a primary method, other synthetic strategies for producing amino benzoate esters exist. One such alternative involves the reduction of a corresponding nitro compound. For instance, an N-p-nitrobenzoyl derivative can be synthesized and subsequently reduced to the amino group. google.com This approach, however, adds extra steps to the synthesis.
Another general method for ester formation is the reaction of an acid chloride with an alcohol. google.com In the context of Isopropyl 4-aminobenzoate, this would involve the reaction of 4-aminobenzoyl chloride with 2-propanol. However, the amino group would likely need to be protected during the formation of the acid chloride.
Amidation and Chloroacetylation Strategies for this compound Synthesis
The final step in the synthesis of this compound is the amidation of the precursor, Isopropyl 4-aminobenzoate.
Reaction of Isopropyl 4-aminobenzoate with Chloroacetyl Chloride
The synthesis of this compound is achieved through the reaction of Isopropyl 4-aminobenzoate with chloroacetyl chloride. scbt.com This reaction is a nucleophilic acyl substitution where the amino group of the Isopropyl 4-aminobenzoate acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
A general procedure for the amidation of aromatic amines with chloroacetyl chloride involves dissolving the amine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and adding a base. researchgate.netsphinxsai.com The reaction mixture is cooled, and chloroacetyl chloride is added dropwise, maintaining a low temperature. sphinxsai.com The reaction is then stirred at room temperature for several hours. sphinxsai.com
The base plays a crucial role in scavenging the hydrochloric acid that is formed as a byproduct of the reaction. Common bases used for this purpose include triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsphinxsai.com The use of DBU in THF at room temperature has been reported to give high yields of the corresponding N-aryl-2-chloroacetamides within 3-6 hours. researchgate.netsphinxsai.com
After the reaction is complete, the mixture is typically poured into cold water to precipitate the product, which can then be collected by filtration, washed, and purified by recrystallization. researchgate.netsphinxsai.com
| Reactants | Reagents | Solvent | Conditions | Product |
| Aromatic Amine, Chloroacetyl Chloride | DBU | THF | Room Temperature, 3-6 hours | N-Aryl-2-chloroacetamide |
Mechanistic investigation of the acylation reaction
The synthesis of this compound from Isopropyl 4-aminobenzoate and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. This reaction is characteristic of the acylation of aromatic amines with highly reactive acid chlorides. semanticscholar.org
The mechanism unfolds in distinct steps:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in Isopropyl 4-aminobenzoate acting as a nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of chloroacetyl chloride is attributed to the strong electron-withdrawing inductive effect of the adjacent chlorine atom, which enhances the electrophilicity of the carbonyl carbon. semanticscholar.org
Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the nitrogen atom carries a positive charge.
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses to restore the carbonyl double bond. This occurs through the elimination of the chloride ion (Cl⁻), which is an excellent leaving group.
Deprotonation: The positively charged nitrogen atom is then deprotonated, typically by a weak base present in the reaction mixture (such as another molecule of the amine starting material or an added base catalyst), to yield the final, neutral amide product, this compound. The hydrogen chloride (HCl) gas generated as a byproduct is scavenged by the base. sphinxsai.com
This pathway is favored due to the stability of the resulting amide bond and the high reactivity of the acid chloride acylating agent. semanticscholar.org
Solvent effects and catalyst influence on reaction efficiency
The efficiency and selectivity of the chloroacetylation reaction are profoundly influenced by the choice of solvent and the base used to neutralize the HCl byproduct. Research on analogous systems, such as the chloroacetylation of anilines and amino alcohols, provides critical insights into these effects. sphinxsai.comtandfonline.com
Catalyst/Base Influence: The base is crucial not only for scavenging HCl but also for influencing the reaction's outcome, particularly regarding selectivity between N-acylation and potential side reactions. In a study using 2-aminobenzyl alcohol as a model, various organic bases were screened in dichloromethane (B109758) (CH₂Cl₂). Strong bases like DBU and DABCO, as well as TEA in acetonitrile (B52724), led to significant amounts of side products (O-acylation). researchgate.net However, Triethylamine (TEA) in CH₂Cl₂ was found to be most effective in maximizing the yield of the desired N-acylated anilide product. researchgate.net Another study focusing on the amidation of various aromatic amines found that the sterically hindered, non-nucleophilic base DBU in tetrahydrofuran (THF) provided excellent yields (75-95%) at room temperature. sphinxsai.comresearchgate.net
Table 1: Effect of Various Bases on the Chloroacetylation of a Model Amino Alcohol Substrate researchgate.net
| Entry | Organic Base | Solvent | Anilide (N-acylated) Product (%) | Disubstituted (Side Product) (%) |
| 1 | DBU | CH₂Cl₂ | 50 | 50 |
| 2 | DABCO | CH₂Cl₂ | 47 | 53 |
| 3 | DMAP | DMF | 55 | 45 |
| 4 | Lutidine | CH₂Cl₂ | 25 | 75 |
| 5 | TEA | CH₂Cl₂ | 83 | 17 |
| 6 | TEA | MeCN | 52 | 31 (+ 17% Ester) |
| 7 | No Base | CH₂Cl₂ | 15 | 85 |
Solvent Effects: The choice of solvent plays a pivotal role. While aprotic solvents like THF, dichloromethane, and acetonitrile are common, studies have explored aqueous systems to enhance reaction rates and selectivity. sphinxsai.comtandfonline.com When the reaction is conducted in a phosphate (B84403) buffer, it can proceed rapidly, often completing within 20 minutes, and demonstrates high chemoselectivity for N-acylation over O-acylation, even in the presence of unprotected hydroxyl groups. tandfonline.comresearchgate.net This is attributed to the controlled pH and the slow hydrolysis of chloroacetyl chloride in water, which allows the faster N-acylation reaction to dominate. tandfonline.com In organic solvents, the reaction outcome can be highly dependent on the specific solvent-base combination. For instance, using TEA as a base gave a high yield of the desired anilide in CH₂Cl₂, but produced significant byproducts in acetonitrile (MeCN). researchgate.net
Table 2: Influence of Solvent System on Chloroacetylation Yield sphinxsai.comtandfonline.comtandfonline.com
| Solvent System | Base/Additive | Temperature | Time | Yield (%) | Reference |
| Tetrahydrofuran (THF) | DBU | 0°C to RT | 3-6 h | 75-95 | sphinxsai.com |
| Phosphate Buffer | - | RT | 20 min | ~77 | tandfonline.comtandfonline.com |
| Water | - | RT | - | 40 | tandfonline.com |
| Dichloromethane (CH₂Cl₂) | TEA | RT | - | ~83 | tandfonline.com |
| Acetonitrile (MeCN) | TEA | RT | - | ~52 | tandfonline.com |
Purification techniques for the synthesized compound
The purification of this compound from the crude reaction mixture is essential to remove unreacted starting materials, the base catalyst, and any side products. The most common and effective method reported for analogous N-aryl amides is recrystallization. sphinxsai.comalfa-chemistry.com
A typical purification protocol involves the following steps:
Workup: After the reaction is complete, the mixture is often poured into cold water. sphinxsai.com This step precipitates the solid crude product, as the organic amide is generally insoluble in water, while the hydrochloride salt of the base catalyst and other water-soluble impurities are washed away.
Filtration: The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove residual impurities.
Recrystallization: The crude, dried solid is then dissolved in a minimal amount of a suitable hot solvent. Ethanol (B145695) is frequently cited as an effective recrystallization solvent for N-aryl chloroacetamides. sphinxsai.com The solution is allowed to cool slowly, promoting the formation of pure crystals of the desired product while impurities remain dissolved in the mother liquor. For some related compounds, a mixture of solvents like hexane (B92381) and ethyl acetate is used for purification prior to recrystallization. semanticscholar.org The purified crystals are then isolated by a final filtration step and dried.
This process leverages the difference in solubility between the desired product and impurities at different temperatures to achieve a high degree of purity. alfa-chemistry.com
Exploration of alternative chloroacetylation reagents and conditions
While chloroacetyl chloride is a common and highly reactive agent for this transformation, alternative reagents and conditions have been explored to address challenges such as reactivity control and the use of hazardous materials.
Alternative Reagents:
Chloroacetic Anhydride (B1165640): Chloroacetic anhydride can be used as an alternative to chloroacetyl chloride. One advantage is its slower rate of hydrolysis in water compared to the acid chloride. This property allows for the potential use of aqueous solvent systems for the chloroacetylation reaction, which can improve chemoselectivity and offer environmental benefits. tandfonline.com
Acetonitrile: In a significant departure from traditional methods, acetonitrile has been used as an acetylating agent in the presence of an alumina (B75360) catalyst under continuous-flow conditions. nih.gov While this has been demonstrated for N-acetylation rather than N-chloroacetylation, the principle of using a less hazardous nitrile as the acyl source represents an innovative and greener alternative to highly reactive acid chlorides. This approach avoids the use of corrosive reagents and simplifies product workup. nih.gov
Alternative Conditions:
Aqueous Buffer Systems: Conducting the chloroacetylation in an aqueous phosphate buffer represents a significant change in conditions from standard organic solvents. This method is rapid, highly selective for N-acylation, and simplifies isolation, as the product often precipitates directly from the reaction medium in high purity. researchgate.nettandfonline.com
Neutral HCl Scavengers: Instead of using a base like triethylamine, a neutral HCl scavenger such as propylene (B89431) oxide can be employed. This allows the reaction to proceed under neutral conditions, which can be advantageous for sensitive substrates. researchgate.net
These alternatives offer pathways to potentially greener, more selective, or more easily controlled synthetic procedures for producing this compound and related amides.
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Isopropyl 4-aminobenzoate (B8803810) and Related Derivatives
The structural foundation of the target molecule can be understood by examining the crystal structure of its parent amine, Isopropyl 4-aminobenzoate. nih.gov This compound, a precursor in the synthesis of Isopropyl 4-[(chloroacetyl)amino]benzoate, has been analyzed to understand its solid-state conformation and intermolecular interactions. nih.govresearchgate.net The crystal structure of Isopropyl 4-aminobenzoate reveals two distinct molecules, labeled A and B, within the asymmetric unit. nih.gov
The crystal packing of Isopropyl 4-aminobenzoate is dominated by a network of hydrogen bonds. nih.gov The molecules are linked by both N–H···O and N–H···N hydrogen bonds, which organize the molecules into double chains that propagate along the rsc.org direction. nih.govresearchgate.net Within these chains, molecule A forms hydrogen bonds with other A molecules (A···A···A), and molecule B interacts with other B molecules (B···B···B). nih.gov The N1—H11N···O2 and N2—H21N···O4 interactions are key to forming these primary chains. nih.gov Further cross-linking between the chains is established by N1—H12N···O2 and N2—H22N···O hydrogen bonds. nih.gov This intricate network of interactions is fundamental to the stability of the crystal lattice. mdpi.com
The two molecules (A and B) in the asymmetric unit exhibit slight conformational differences, particularly in the orientation of their amino (NH₂) and isopropyl substituents. nih.govresearchgate.net For both molecules, the hydrogen atoms of the amino group are not coplanar with the phenyl ring to which they are attached. nih.gov This non-planarity is a key conformational feature. The sum of angles at the nitrogen atom is 358° for molecule A and 352° for molecule B, indicating that the nitrogen center in molecule A (N1) is slightly more planar than in molecule B (N2), which has a more pronounced pyramidal geometry. nih.gov
Table 1: Selected Crystallographic Data for Isopropyl 4-aminobenzoate
| Parameter | Molecule A | Molecule B | Source |
|---|---|---|---|
| Dihedral Angle (Phenyl Ring to Isopropyl Group) | 65.4 (3)° | 67.8 (3)° | nih.govresearchgate.net |
| Dihedral Angle (Phenyl Ring to Amino Group) | 11.5 (3)° | 24.2 (5)° | nih.gov |
| Sum of Angles at Nitrogen Atom | 358° | 352° | nih.gov |
Advanced Spectroscopic Techniques for Structural Confirmation
While X-ray diffraction provides solid-state structural data for the precursor, spectroscopic techniques like NMR and vibrational spectroscopy are essential for confirming the covalent structure of the final product, this compound, in various states.
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The amide proton (N-H) would likely appear as a singlet in the downfield region. The aromatic protons on the benzene (B151609) ring would appear as two doublets, characteristic of a 1,4-disubstituted pattern. A singlet corresponding to the two protons of the chloroacetyl group (-CH₂Cl) is anticipated. The isopropyl group would give rise to a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). libretexts.org
¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework. Two distinct carbonyl carbon signals are expected: one for the ester and one for the amide, typically found in the 165-175 ppm range. The carbon of the chloroacetyl group (-CH₂Cl) would appear in the aliphatic region. mdpi.com The spectrum would also show signals for the six unique carbons of the aromatic ring and the two carbons of the isopropyl group. chemicalbook.com The introduction of the electron-withdrawing chloroacetyl group influences the chemical shifts of the aromatic carbons compared to the parent amine. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||
|---|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Source |
| -CH(CH₃)₂ | ~5.2 | septet | Ester C=O | ~166.0 | mdpi.com |
| -CH(CH₃)₂ | ~1.4 | doublet | Amide C=O | ~165.5 | chemicalbook.com |
| Aromatic H | ~7.7-8.0 | doublet | Aromatic C (quaternary) | ~120-145 | chemicalbook.com |
| Aromatic H | ~7.6-7.9 | doublet | Aromatic CH | ~118-131 | chemicalbook.com |
| -NH- | ~8.5-9.5 | singlet (broad) | -CH(CH₃)₂ | ~69.0 | phdcentre.com |
| -CH₂Cl | ~4.3 | singlet | -CH₂Cl | ~42.8 | researchgate.net |
| -CH(CH₃)₂ | ~22.0 | phdcentre.com |
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands from the carbonyl groups. A sharp band around 1700-1720 cm⁻¹ can be attributed to the C=O stretching of the ester. researchgate.net A second strong band, the amide I band, from the C=O stretching of the chloroacetylamino group, is expected around 1670-1690 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amide should appear as a single band around 3300 cm⁻¹. cdnsciencepub.com The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 | cdnsciencepub.com |
| C=O Stretch (Ester) | Isopropyl Ester | ~1700-1720 | researchgate.net |
| C=O Stretch (Amide I) | Chloroacetylamino | ~1670-1690 | researchgate.net |
| C=C Stretch | Aromatic Ring | ~1600 | researchgate.net |
| C-Cl Stretch | Chloroacetyl | ~600-800 | nih.gov |
Mass Spectrometry (MS and LC-FTMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of "this compound," providing precise information on its molecular weight and characteristic fragmentation patterns. High-resolution mass spectrometry, such as Fourier Transform Mass Spectrometry (FTMS), further enhances this analysis by enabling the determination of elemental compositions for the molecular ion and its fragments with high accuracy.
Upon introduction into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) when coupled with liquid chromatography (LC), the molecule is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular formula of this compound, C₁₂H₁₄ClNO₃, the theoretical monoisotopic mass of the neutral molecule is approximately 255.0662 g/mol . The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak (containing the ³⁷Cl isotope) appearing at an intensity of approximately one-third of the M peak (containing the ³⁵Cl isotope).
The fragmentation of "this compound" in the mass spectrometer, particularly under conditions like collision-induced dissociation (CID) in a tandem MS experiment, can be predicted based on the fragmentation of similar chemical structures, such as amides and esters. nih.gov A primary and highly probable fragmentation pathway involves the cleavage of the amide bond (N-CO), a common fragmentation route for amides. nih.govrsc.org This would result in the formation of a stable acylium ion.
Another significant fragmentation would be the loss of the isopropyl group from the ester moiety. The resulting fragment would be a protonated 4-[(chloroacetyl)amino]benzoic acid. Further fragmentation could involve the loss of the chloroacetyl group.
A summary of the predicted key fragments for "this compound" is presented in the following data table:
| Predicted Fragment | Molecular Formula | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₁₂H₁₅ClNO₃]⁺ | 256.07 | Protonated molecular ion |
| [M-C₃H₆]⁺ | [C₉H₉ClNO₃]⁺ | 214.03 | Loss of propene from the isopropyl ester |
| [M-C₃H₇O]⁺ | [C₉H₈ClNO₂]⁺ | 197.02 | Loss of the isopropoxy radical |
| [C₇H₇O₂]⁺ | [C₇H₇O₂]⁺ | 121.04 | Cleavage of the N-CO bond, forming the 4-isopropoxycarbonylphenyl cation |
| [C₂H₂ClO]⁺ | [C₂H₂ClO]⁺ | 76.98 | Cleavage of the N-CO bond, forming the chloroacetyl cation |
The m/z values are predicted for the monoisotopic mass of the most abundant isotopes.
The use of high-resolution mass spectrometry, such as LC-FTMS, would be crucial in confirming these proposed fragmentation pathways by providing highly accurate mass measurements for each fragment ion, thereby allowing for the unambiguous determination of their elemental compositions.
Application of hyphenated techniques for complex mixture analysis
Hyphenated analytical techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are exceptionally well-suited for the analysis of "this compound" in complex mixtures such as synthetic reaction products, environmental samples, or biological matrices. The combination of the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitivity and selectivity of mass spectrometric detection provides a robust platform for identification and quantification.
In a typical LC-MS/MS method for the analysis of a complex mixture containing "this compound," the sample would first be introduced into the LC system. libretexts.org A reversed-phase column, such as a C18 column, would likely be employed to separate the target analyte from other components of the mixture based on its hydrophobicity. chemicalbook.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to promote protonation of the analyte and improve chromatographic peak shape. chemicalbook.com
Following chromatographic separation, the eluent is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be an appropriate choice for ionizing "this compound." The mass spectrometer can be operated in several modes. A full scan mode would provide the mass spectrum of all eluting compounds. For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. youtube.com In this mode, the precursor ion corresponding to the protonated molecule ([M+H]⁺ at m/z 256.07) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. youtube.com
This process, known as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, offers excellent sensitivity and minimizes interference from the sample matrix. libretexts.orgyoutube.com For "this compound," a potential MRM transition could be the fragmentation of the precursor ion at m/z 256.07 to a specific product ion, for instance, the fragment at m/z 214.03 (loss of propene). The high specificity of MRM allows for reliable quantification of the target compound even at low concentrations in complex samples. libretexts.org The use of an LC-FTMS system would provide the additional benefit of high-resolution mass data, further enhancing the confidence in the identification of the analyte. nih.gov
Chemical Transformations and Derivative Chemistry
Modifications of the Chloroacetyl Moiety
The chloroacetyl group is a highly reactive functional group, primarily due to the presence of a good leaving group (chloride) alpha to a carbonyl group. This positioning makes the methylene (B1212753) carbon susceptible to nucleophilic attack and facilitates a range of chemical transformations.
The chlorine atom of the chloroacetyl group is readily displaced by a variety of nucleophiles in classical SN2 reactions. This allows for the introduction of diverse functional groups onto the molecule. A representative example is the reaction with methacrylate (B99206) salts.
In a typical reaction, 2-chloro-N-(4-substituted-phenyl)acetamide can be reacted with sodium methacrylate in the presence of a phase-transfer catalyst such as tetra-ethylbenzylammonium chloride (TEBAC) and a catalytic amount of sodium iodide in a solvent like 1,4-dioxane. The reaction is generally heated to ensure a reasonable reaction rate. researchgate.net The iodide catalytically displaces the chloride, and the resulting iodo-compound is more reactive towards the methacrylate nucleophile.
Table 1: Nucleophilic Substitution with Sodium Methacrylate researchgate.net
| Reactant | Reagent | Catalyst | Solvent | Temperature | Product |
| 2-chloro-N-(4-methoxyphenyl) acetamide | Sodium methacrylate | TEBAC, NaI | 1,4-Dioxane | 85 °C | 2-(N-(4-methoxyphenyl)acetamido)ethyl methacrylate |
This reaction demonstrates the ease with which the chlorine atom can be substituted to form new C-O bonds, and similar reactions can be envisaged with a wide range of other nucleophiles, including amines, thiols, and cyanides, to generate a library of derivatives.
The reactive nature of the chloroacetyl group makes Isopropyl 4-[(chloroacetyl)amino]benzoate a valuable precursor for the synthesis of various heterocyclic compounds. One common strategy involves the reaction with a binucleophilic reagent, where one nucleophilic center displaces the chloride and the other participates in a subsequent cyclization step.
A prominent example of such a cyclization is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone (or a related α-halo-carbonyl compound) reacts with a thiourea (B124793). In the case of this compound, a reaction with thiourea would be expected to yield a 2-aminothiazole (B372263) derivative. The reaction proceeds via an initial SN2 reaction where the sulfur atom of thiourea attacks the carbon bearing the chlorine, followed by an intramolecular cyclization and dehydration to form the thiazole ring. organic-chemistry.org
Table 2: Plausible Synthesis of a 2-Aminothiazole Derivative
| Reactant | Reagent | Reaction Type | Product |
| This compound | Thiourea | Hantzsch Thiazole Synthesis (domino alkylation-cyclization) | Isopropyl 4-((2-amino-1,3-thiazol-4-yl)formamido)benzoate (hypothesized) |
Furthermore, derivatives of 4-aminobenzoate (B8803810) esters can be used to synthesize other heterocyclic systems like 1,3,4-oxadiazoles, indicating the versatility of this chemical scaffold in heterocyclic chemistry. orientjchem.org
The chloroacetyl group can undergo hydrolysis to yield the corresponding hydroxyacetyl derivative. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom bearing the chlorine. However, acidic conditions can also be employed, though they may also promote hydrolysis of the ester linkage. The hydrolysis of the C-Cl bond in an α-chloro amide is generally more facile than that of a simple alkyl chloride due to the activation by the adjacent carbonyl group. nih.govnih.gov
The reaction proceeds via a nucleophilic substitution mechanism, replacing the chlorine atom with a hydroxyl group to form Isopropyl 4-[(hydroxyacetyl)amino]benzoate.
Table 3: General Conditions for Hydrolysis of the Chloroacetyl Group
| Reactant | Reagent | Reaction Type | Product |
| This compound | Aqueous Base (e.g., NaOH) or Acid | Nucleophilic Substitution (Hydrolysis) | Isopropyl 4-[(hydroxyacetyl)amino]benzoate |
Transformations at the Ester Linkage
The isopropyl ester group of this compound can also be chemically modified, providing another avenue for the synthesis of derivatives. The most common transformations at this site are transesterification and amidation.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, the isopropyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (isopropanol in this case) is removed from the reaction mixture as it is formed. nih.govmdpi.comorgsyn.org
A variety of catalysts can be used for this transformation, including mineral acids (like H2SO4), organic acids, and metal alkoxides. orgsyn.org
Table 4: General Transesterification Reaction
| Reactant | Reagent | Catalyst | Conditions | Product |
| This compound | R'-OH (Alcohol) | Acid or Base | Excess R'-OH or removal of isopropanol | Alkyl 4-[(chloroacetyl)amino]benzoate (where alkyl is from R'-OH) |
The ester group can be converted to an amide by reaction with an amine. This reaction, often called aminolysis, typically requires more forcing conditions than hydrolysis or transesterification. A common method to achieve this transformation is to react the ester with a primary or secondary amine, sometimes at elevated temperatures. A particularly effective method for converting esters to amides is the reaction with hydrazine (B178648) hydrate (B1144303), which yields the corresponding hydrazide. orientjchem.org
For instance, reacting this compound with hydrazine hydrate in a suitable solvent like ethanol (B145695) would lead to the formation of 4-[(chloroacetyl)amino]benzohydrazide. orientjchem.org This hydrazide is a versatile intermediate that can be used to synthesize a variety of other compounds, including Schiff bases and further heterocyclic derivatives.
Table 5: Amidation with Hydrazine Hydrate orientjchem.org
| Reactant | Reagent | Solvent | Product |
| This compound | Hydrazine Hydrate | Ethanol | 4-[(chloroacetyl)amino]benzohydrazide |
Functionalization of the Aromatic Ring
The benzene (B151609) ring of this compound is amenable to functionalization through several classic and modern synthetic methodologies. The existing substituents—the ortho, para-directing chloroacetylamino group and the meta-directing isopropyl ester group—govern the regiochemical outcome of these reactions. The N-acylamino group is a moderately activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the isopropyl ester group is a deactivating, meta-director due to its electron-withdrawing nature. In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the amino-derived group typically dominates, guiding incoming electrophiles to the positions ortho to it (positions 3 and 5).
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying the aromatic ring of this compound. Key examples include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. In a process analogous to the nitration of 4-acetamidobenzoic acid, this compound can be nitrated to yield predominantly the 3-nitro derivative. google.com The reaction typically involves dissolving the substrate in concentrated sulfuric acid followed by the addition of a mixture of nitric acid and sulfuric acid at controlled low temperatures. google.com The strong activating effect of the N-acylamino group directs the substitution almost exclusively to the position ortho to it.
Halogenation: Halogen atoms such as chlorine and bromine can be introduced onto the aromatic ring. The chlorination of related compounds like 4-acetylaminobenzoic acid has been shown to produce the 3,5-dichloro derivative, indicating that under certain conditions, substitution can occur at both positions ortho to the activating group. researchgate.net Similarly, bromination would be expected to yield the corresponding 3-bromo or 3,5-dibromo derivatives. These reactions are typically carried out using the elemental halogen in the presence of a suitable solvent, and sometimes a Lewis acid catalyst. google.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents and Conditions (Illustrative) | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄, 0-12 °C | Isopropyl 4-[(chloroacetyl)amino]-3-nitrobenzoate |
| Bromination | Br₂, Acetic Acid | Isopropyl 3-bromo-4-[(chloroacetyl)amino]benzoate |
| Dichlorination | Cl₂, Acetic Acid/HCl | Isopropyl 3,5-dichloro-4-[(chloroacetyl)amino]benzoate |
The halogenated derivatives of this compound, such as Isopropyl 3-bromo-4-[(chloroacetyl)amino]benzoate, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond at the 3-position of the aromatic ring. By reacting the bromo-derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base, a variety of aryl or vinyl groups can be introduced. snnu.edu.cnmdpi.com The reaction is known for its high functional group tolerance, making it suitable for complex molecules. mdpi.com
Heck Reaction: The Heck reaction provides a method for the vinylation of the aromatic ring. google.comyoutube.com Coupling the bromo-derivative with an alkene under palladium catalysis would yield a 3-alkenyl substituted product. youtube.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety onto the aromatic ring. The coupling of the bromo-derivative with a terminal alkyne is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netijpsr.info
Buchwald-Hartwig Amination: This powerful method allows for the formation of a new carbon-nitrogen bond. researchgate.net A halogenated this compound could be coupled with a primary or secondary amine using a palladium catalyst and a suitable ligand to generate a new di-substituted aniline (B41778) derivative.
Table 2: Potential Palladium-Catalyzed Coupling Reactions of Isopropyl 3-bromo-4-[(chloroacetyl)amino]benzoate
| Reaction Name | Coupling Partner (Example) | Catalyst System (Example) | Potential Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Isopropyl 4-[(chloroacetyl)amino]-3-phenylbenzoate |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Isopropyl 4-[(chloroacetyl)amino]-3-styrylbenzoate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Isopropyl 4-[(chloroacetyl)amino]-3-(phenylethynyl)benzoate |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Isopropyl 4-[(chloroacetyl)amino]-3-(morpholin-4-yl)benzoate |
Molecular Hybridization Strategies Utilizing the this compound Scaffold
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to produce a hybrid compound with potentially enhanced affinity, better selectivity, or a dual mode of action. masterorganicchemistry.comnist.gov The this compound scaffold is particularly well-suited for this approach due to the presence of the highly reactive chloroacetyl group.
The chlorine atom in the chloroacetyl moiety is a good leaving group, making the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. researchgate.net This allows for the covalent linkage of a wide variety of nucleophilic molecules, including amines, thiols, and phenols, to the core scaffold. This strategy has been widely used to synthesize diverse libraries of compounds for biological screening. ijpsr.infotandfonline.com The reaction is typically a straightforward nucleophilic substitution, often carried out in the presence of a base to neutralize the HCl formed during the reaction. researchgate.net
By selecting nucleophiles that are themselves pharmacophores (e.g., heterocyclic amines, amino acids, or other biologically active molecules), a diverse range of hybrid molecules can be synthesized. This approach allows for the systematic exploration of structure-activity relationships, where the Isopropyl 4-aminobenzoate portion can serve as a carrier or modulator for the activity of the attached pharmacophore.
Table 3: Illustrative Examples of Molecular Hybridization via Nucleophilic Substitution on this compound
| Nucleophile Class | Example Nucleophile | Resulting Hybrid Moiety |
| Heterocyclic Amines | Piperidine | Isopropyl 4-[(piperidin-1-ylacetyl)amino]benzoate |
| Aromatic Amines | Aniline | Isopropyl 4-[(phenylaminoacetyl)amino]benzoate |
| Thiols | Cysteine methyl ester | Isopropyl 4-{[(S)-2-amino-3-(methoxycarbonyl)propanoylthio]acetyl}aminobenzoate |
| Phenols | 4-Hydroxypyridine | Isopropyl 4-{[2-(pyridin-4-yloxy)acetyl]amino}benzoate |
Structure Activity Relationship Sar Studies and Molecular Design
Methodological Approaches to SAR Elucidation
The elucidation of SAR for compounds like Isopropyl 4-[(chloroacetyl)amino]benzoate relies on a combination of synthetic chemistry, biological testing, and computational modeling. These methods systematically probe the relationship between a molecule's three-dimensional structure and its biological activity.
Systematic structural modifications and library synthesis
A primary method for establishing SAR is the systematic modification of the lead compound, this compound, and the synthesis of a library of analogs. mdpi.com This process involves altering specific parts of the molecule—the aromatic ring, the ester group, and the chloroacetyl moiety—to observe the resulting changes in biological activity. For instance, in the development of local anesthetics, a class of compounds to which the parent molecule benzocaine (B179285) belongs, researchers have extensively used this approach. nih.gov By creating a series of related compounds, it becomes possible to identify which structural features are essential for activity and which can be modified to improve properties like potency or selectivity. mdpi.com The synthesis of such libraries can be guided by principles of medicinal chemistry to explore a wide range of steric, electronic, and lipophilic properties.
Evaluation of key structural determinants for molecular interactions
Once a library of analogs is synthesized, each compound is tested for its biological activity. This evaluation helps to identify the key structural features that govern the molecule's interaction with its biological target. For many pharmacologically active compounds, the interaction with the target, often a protein receptor or enzyme, is highly specific. mdpi.com The chloroacetyl group in this compound, for example, is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (like cysteine or histidine) in a protein's active site. The nature of the aromatic ring and the ester group, on the other hand, will primarily influence non-covalent interactions such as hydrophobic interactions, pi-stacking, and hydrogen bonding. nih.gov The relative importance of these interactions is determined by comparing the activities of the different analogs.
Impact of Chloroacetyl and Ester Group Variations on Molecular Recognition
The chloroacetyl and isopropyl ester groups are critical determinants of the molecular recognition and potential biological activity of this compound.
The chloroacetyl group introduces a reactive center into the molecule. The electrophilic carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack. This allows the molecule to act as an irreversible inhibitor if it encounters a suitably positioned nucleophilic amino acid residue at its binding site. The presence and reactivity of this group are key to its mechanism of action in certain contexts. Variations in this group, for example, replacing the chlorine with other halogens (fluorine, bromine) or with less reactive groups, would directly modulate its covalent binding potential and, consequently, its biological effect.
The isopropyl ester group significantly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and susceptibility to hydrolysis. Lipophilicity is a crucial factor for the ability of a molecule to cross biological membranes and reach its target. The size and branching of the alkyl group in the ester can be varied to fine-tune this property. For example, changing from an ethyl ester (as in benzocaine) to an isopropyl ester can alter the compound's distribution and metabolism. The ester linkage itself is susceptible to hydrolysis by esterase enzymes in the body, which would lead to the formation of 4-[(chloroacetyl)amino]benzoic acid and isopropanol, effectively inactivating the compound. The rate of this hydrolysis can be modulated by altering the steric hindrance around the ester group.
To illustrate the impact of such modifications, consider the following hypothetical data table based on SAR principles for enzyme inhibitors:
| Compound | R Group (Ester) | X (Acyl Halide) | Relative Inhibitory Potency |
| This compound | Isopropyl | Cl | 100 |
| Ethyl 4-[(chloroacetyl)amino]benzoate | Ethyl | Cl | 85 |
| Propyl 4-[(chloroacetyl)amino]benzoate | n-Propyl | Cl | 95 |
| Isopropyl 4-[(fluoroacetyl)amino]benzoate | Isopropyl | F | 30 |
| Isopropyl 4-[(bromoacetyl)amino]benzoate | Isopropyl | Br | 120 |
| Isopropyl 4-[(acetyl)amino]benzoate | Isopropyl | H | <1 |
This table is for illustrative purposes to demonstrate SAR principles.
Bioisosteric Replacements in the Design of Novel Analogs
Bioisosterism is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological or physical properties of the compound without making a significant change in the chemical structure. nih.gov This technique is particularly useful for improving potency, selectivity, or pharmacokinetic properties. drughunter.com
For this compound, several bioisosteric replacements could be considered:
Amide Bond Replacements: The amide linkage could be replaced with other groups like a reverse amide, an ester, or a ketone to alter hydrogen bonding capabilities and metabolic stability.
Chloroacetyl Group Replacements: The reactive chloroacetyl group could be replaced with other electrophilic groups such as an epoxide, a Michael acceptor, or a sulfonate ester to modulate reactivity and selectivity for different nucleophilic residues.
Ester Group Replacements: The isopropyl ester can be replaced with bioisosteres like a tetrazole, a carboxylic acid, or other heterocyclic systems to modify acidity, polarity, and metabolic stability. drughunter.com For instance, replacing an ester with a metabolically stable 1,2,4-oxadiazole (B8745197) has been a successful strategy in drug design. drughunter.com
The following table illustrates potential bioisosteric replacements for the ester and chloroacetyl groups and their predicted impact on properties:
| Original Group | Bioisosteric Replacement | Potential Impact |
| Isopropyl Ester | Tetrazole | Increases acidity, improves metabolic stability |
| Isopropyl Ester | 1,2,4-Oxadiazole | Increases metabolic stability, maintains H-bond acceptor properties |
| Chloroacetyl | Acryloyl | Acts as a Michael acceptor, different reactivity profile |
| Chloroacetyl | Epoxide | Covalent modifier with different ring-opening mechanism |
Conformational Flexibility and its Influence on SAR
The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of the binding site is essential for effective binding. nih.govacs.org Theoretical and experimental studies, such as those on N-acetylated amino acids, show that the presence of an N-acyl group can influence the conformational preferences of the molecule, sometimes leading to the formation of intramolecular hydrogen bonds. nih.gov In the case of this compound, the conformation around the amide bond (cis vs. trans) and the orientation of the chloroacetyl group relative to the aromatic ring will be critical for its interaction with a target.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of the molecule and identify the low-energy conformers. rcsi.com This information can then be used in molecular docking studies to predict how the molecule might bind to a specific protein target. Understanding the conformational preferences is key to designing more rigid analogs that are "pre-organized" for binding, which can lead to an increase in potency and selectivity. nih.gov The rigid conformation of some aminobenzoic acid derivatives has been shown to impact their ability to induce the necessary conformational changes in their biological targets, such as the ribosome. nih.govacs.org
Lead Compound Optimization and Computational Chemistry Applications
Principles and Strategies in Lead Optimization for Benzoate (B1203000) Scaffolds
The benzoate scaffold, a common structural motif in medicinal chemistry, serves as a versatile template for drug design. Optimization strategies for these compounds are guided by established medicinal chemistry principles, often enhanced by modern computational tools. fums.ac.ir Key strategies include modifying the chemical structure to improve interactions with the biological target and optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Modern drug discovery has moved beyond optimizing a single property, such as potency, to a more holistic approach known as multiparameter optimization (MPO). optibrium.comnih.gov This strategy seeks to find a balance among often-competing properties, including biological activity, solubility, permeability, metabolic stability, and safety. optibrium.cominternational-pharma.com For a compound like Isopropyl 4-[(chloroacetyl)amino]benzoate, an MPO campaign would involve systematically modifying its structure and evaluating the impact on a wide range of parameters. imperial.ac.uk
An illustrative MPO campaign for a hypothetical benzoate-based lead compound might involve the following steps:
Initial Assessment: The lead compound is profiled for key properties, including potency against the intended target, selectivity against related targets, and fundamental physicochemical properties.
Iterative Design and Synthesis: Medicinal chemists would then design and synthesize a series of analogs. For this compound, this could involve altering the isopropyl ester to other alkyl groups or substituting the chloroacetyl group.
Comprehensive Testing: Each new analog undergoes a battery of in vitro assays to measure changes across the desired parameters. nih.gov
Data Analysis and Next Steps: The collected data is analyzed to identify trends and guide the next round of design and synthesis. This iterative process continues until a compound with an optimal balance of properties is identified. nih.gov
An example of a multiparameter optimization for a lead series might track the following properties:
| Compound | Potency (IC₅₀, nM) | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| Lead | 500 | 10 | 1 | 15 |
| Analog 1 | 250 | 20 | 2 | 30 |
| Analog 2 | 600 | 5 | 0.5 | 10 |
| Optimized Lead | 100 | 50 | 5 | 60 |
This table is illustrative and does not represent actual data for this compound.
Property-based drug design (PBDD) is a proactive approach that prioritizes the physicochemical properties of a molecule from the earliest stages of drug discovery to enhance its drug-like characteristics. researchgate.net The goal is to design compounds with a higher probability of success by ensuring they possess favorable ADME properties. youtube.com For benzoate scaffolds, this involves a careful balance of lipophilicity, hydrogen bonding capacity, and molecular size. researchgate.net
Key considerations in the property-based design of a compound like this compound would include:
Lipophilicity (LogP/LogD): The isopropyl group and the aromatic ring contribute to the compound's lipophilicity. While some lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. international-pharma.com
Hydrogen Bonding: The amide group provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen), which can be crucial for target binding and solubility.
Polar Surface Area (PSA): The PSA, contributed mainly by the ester and amide groups, influences a compound's ability to cross cell membranes.
Computational-Aided Drug Design (CADD) in Derivative Development
Computational-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the lead optimization process by predicting how chemical modifications will affect a compound's properties and interactions with its biological target. imperial.ac.uk
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov
For a series of derivatives of this compound, a QSAR study would involve:
Data Collection: A set of analogs would be synthesized and their biological activity measured.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP, molar refractivity), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed biological activity. jddtonline.info
A QSAR study on a series of benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and the presence of a hydroxyl group on the nucleus. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased the inhibitory activity. nih.gov
A hypothetical QSAR model for a series of benzoate derivatives might look like this:
| Descriptor | Coefficient | Description |
| LogP | +0.5 | A positive correlation with lipophilicity suggests that more lipophilic compounds are more active. |
| Molar Refractivity | +0.2 | A positive correlation indicates that bulkier, more polarizable groups enhance activity. |
| Indicator for R-group | -1.2 | A negative correlation for a specific substituent suggests it is detrimental to activity. |
This table is illustrative. The descriptors and coefficients are hypothetical.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com It provides valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
In a molecular docking study of this compound, the compound would be computationally placed into the active site of its target protein. The simulation would predict the most likely binding pose and calculate a "docking score," which estimates the binding affinity. nih.gov For instance, a study on benzoic acid derivatives targeting the SARS-CoV-2 main protease used molecular docking to predict binding affinities and interactions with amino acid residues in the active site. nih.gov Another study investigating the interaction of sodium benzoate with bovine serum albumin used molecular docking to identify the binding site and key interacting amino acid residues. nih.gov
The potential interactions for a benzoate ligand could be:
| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) |
| Hydrogen Bond | Amide N-H, Carbonyl O | Asp, Glu, Ser |
| Hydrophobic | Isopropyl group, Aromatic ring | Leu, Val, Ile, Phe |
| Pi-Stacking | Aromatic ring | Phe, Tyr, Trp |
This table represents potential interactions and is not based on specific experimental data for this compound.
Traditional molecular docking often treats the protein receptor as a rigid structure. However, in reality, proteins are flexible and can change their conformation upon ligand binding—a phenomenon known as "induced fit." umcn.nlresearchgate.net Induced fit docking (IFD) is a more advanced computational method that accounts for this flexibility in both the ligand and the protein side chains within the binding site. researchgate.netresearchgate.net This approach often provides a more accurate prediction of the true binding mode, especially for ligands that induce conformational changes in their target. acs.org
The process of induced fit docking typically involves an initial docking of the flexible ligand into a rigid receptor, followed by a refinement step where the side chains of the binding site residues are allowed to move and adapt to the ligand's shape and chemical features. researchgate.net This leads to a more realistic and lower-energy complex, providing a better understanding of the ligand-receptor interactions. umcn.nl
Molecular Docking Simulations for Ligand-Target Interactions
Quantum Polarized Ligand Docking
In the realm of lead compound optimization, understanding the precise binding of a ligand to its target receptor is paramount. Quantum Polarized Ligand Docking (QPLD) is an advanced computational method that offers a higher level of accuracy compared to standard molecular docking techniques. arxiv.org This approach incorporates quantum mechanical calculations to account for the electronic polarization of both the ligand and the receptor upon binding. For a molecule like this compound, this is particularly important due to the presence of polarizable groups such as the carbonyl and chloroacetyl moieties.
The application of QPLD would involve a multi-step process. Initially, a standard docking protocol would be used to generate a series of potential binding poses of this compound within the active site of a target protein. Subsequently, for the most promising poses, quantum mechanical calculations are performed to refine the charge distribution on the ligand and the interacting residues of the protein. This iterative process of refining charges and re-docking leads to a more accurate prediction of the binding affinity and orientation. The inclusion of polarization effects is crucial for accurately modeling the interactions involving the chloroacetyl group, which can act as a reactive center, and the ester and amide linkages that can participate in hydrogen bonding.
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
While docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex over time. nih.govnih.gov For this compound, MD simulations are instrumental in assessing how the compound and its target protein adapt to each other's presence. These simulations can elucidate the stability of key hydrogen bonds and hydrophobic interactions, providing a more realistic representation of the binding event. nih.govnih.gov
A typical MD simulation would start with the best-docked pose of this compound in its receptor. The entire system, including the protein, ligand, and surrounding solvent molecules, is then subjected to the principles of classical mechanics. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is calculated. Analysis of this trajectory can reveal:
Conformational Changes: Whether the ligand remains in its initial binding pose or explores other conformations within the active site.
Interaction Stability: The persistence of specific interactions, such as hydrogen bonds between the amide proton of the ligand and a backbone carbonyl of the protein.
Water Dynamics: The role of water molecules in mediating or disrupting the ligand-protein interaction.
Coarse-grained molecular dynamics (CG-MD) simulations, a variant of MD, can be particularly useful for studying larger systems or longer timescales, providing valuable insights into the molecular organization of systems containing related ester-based compounds. nih.govnih.gov
Prediction of key molecular descriptors for optimization
The optimization of a lead compound like this compound heavily relies on the analysis of its molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of a molecule and can be correlated with its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies often utilize these descriptors to build predictive models. nih.gov For analogues of procaine, a related local anesthetic, various molecular descriptors have been shown to be important for their activity. mdpi.comscilit.com
Key molecular descriptors relevant for the optimization of this compound and its analogues would include:
Lipophilicity (logP): This descriptor is crucial as it influences the compound's ability to cross biological membranes. mdpi.com
Molecular Weight (MW): Often a key factor in drug-likeness.
Hydrogen Bond Donors and Acceptors: These determine the potential for forming hydrogen bonds with the target receptor.
Polar Surface Area (PSA): Related to a molecule's permeability and transport characteristics.
Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity. researchgate.net
Table 1: Key Molecular Descriptors for Optimization of Aromatic Amine-Based Compounds This table presents a hypothetical set of descriptors for this compound and its conceptual analogues to illustrate the optimization process. The values are for illustrative purposes and are not based on experimental data.
| Compound | Structure | logP | MW | H-Bond Donors | H-Bond Acceptors | PSA (Ų) |
|---|---|---|---|---|---|---|
| This compound | This compound | 3.2 | 255.7 | 1 | 3 | 58.9 |
| Analogue 1 (Ethyl ester) | Ethyl 4-[(chloroacetyl)amino]benzoate | 2.8 | 241.7 | 1 | 3 | 58.9 |
| Analogue 2 (Propionyl amide) | Isopropyl 4-[(propionyl)amino]benzoate | 2.9 | 249.3 | 1 | 3 | 58.9 |
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, a virtual library can be designed by systematically modifying its chemical structure.
The design of a virtual library would start with the core scaffold of this compound. Modifications could be introduced at several positions:
The Isopropyl Ester Group: This could be replaced with other alkyl or aryl esters to modulate lipophilicity and steric interactions.
The Chloroacetyl Group: The chlorine atom could be substituted with other halogens or small alkyl groups to alter reactivity and binding interactions.
The Aromatic Ring: Substituents could be added to the benzene (B151609) ring to explore additional binding pockets and influence electronic properties.
Once the virtual library is generated, each compound would be docked into the target's active site, and their binding affinities would be estimated using a scoring function. The top-scoring compounds would then be selected for further investigation, including more rigorous computational analysis and experimental testing.
Table 2: Illustrative Virtual Library Based on the this compound Scaffold This table provides a hypothetical example of a virtual library designed for in silico screening.
| Compound ID | R1 (Ester Group) | R2 (Acyl Group) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| V-001 | Isopropyl | Chloroacetyl | -8.5 |
| V-002 | Ethyl | Chloroacetyl | -8.2 |
| V-003 | Cyclohexyl | Chloroacetyl | -9.1 |
| V-004 | Isopropyl | Fluoroacetyl | -8.7 |
| V-005 | Isopropyl | Bromoacetyl | -8.9 |
Applications As Synthetic Intermediates and Building Blocks
Utilization in the Synthesis of Complex Organic Molecules
The chloroacetyl group is a well-established reactive handle for the elaboration of molecular complexity. In Isopropyl 4-[(chloroacetyl)amino]benzoate, this group acts as a linchpin for connecting different molecular fragments. One of the primary applications of analogous N-chloroacetylated aromatic compounds is in the synthesis of heterocyclic systems, which are core structures in many natural products and biologically active molecules.
For instance, the reaction of N-chloroacetylamino compounds with various nucleophiles can lead to the formation of a wide array of heterocyclic rings. A notable example is the construction of 2-azetidinones (β-lactams) through the Staudinger cycloaddition. While not directly involving this compound, the synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids demonstrates the utility of a chloroacetylamino group in forming the β-lactam ring, a key feature in many antibiotic drugs. nih.gov The chloroacetyl group, upon reaction, becomes an integral part of the final heterocyclic scaffold.
Another significant application is in the synthesis of phenothiazine (B1677639) derivatives. Chloroacetamides have been shown to be key intermediates in the preparation of arylaminoacetyl phenothiazines. mdpi.com These reactions typically involve the substitution of the chlorine atom by an arylamine, demonstrating the power of the chloroacetyl group to introduce new functionalities and build larger, more complex systems. mdpi.com The reactivity of the chloroacetyl group in this compound would be expected to follow similar pathways, allowing for its use in the synthesis of a diverse range of complex molecules.
Table 1: Examples of Reactions Utilizing the Chloroacetylamino Moiety
| Starting Material Type | Reagent | Product Type | Application Area | Reference |
|---|---|---|---|---|
| 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid | Aromatic aldehydes, Chloroacetyl chloride | Azetidinone derivatives | Heterocyclic Synthesis | nih.gov |
| N-Chloroacetylphenothiazine | Aryl amines | Arylaminoacetyl phenothiazines | Complex Molecule Synthesis | mdpi.com |
Role in the Construction of Advanced Pharmaceutical Scaffolds
The design and synthesis of novel molecular scaffolds are at the heart of medicinal chemistry and drug discovery. nih.govnih.gov Building blocks containing reactive functional groups are essential for generating libraries of compounds for biological screening. nih.gov The chloroacetylamino functionality is a valuable pharmacophore and a versatile linker in the construction of new pharmaceutical scaffolds. researchgate.net Chlorine-containing compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical development. mdpi.com
The chloroacetyl group in this compound can be used to link the aminobenzoate core to other molecular entities, thereby creating new scaffolds with potential therapeutic applications. For example, chloroacetamide derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. specificpolymers.comrsc.org The synthesis of novel sulfonamide derivatives bearing a chloroacetylhydrazono moiety has been reported to yield compounds with promising anticancer and radiosensitizing activities. This demonstrates how the chloroacetyl group can be incorporated into a larger molecule to impart biological function.
Furthermore, the synthesis of inhibitors of peripheral serotonin (B10506) synthesis has been achieved using a 1,2-benzisothiazol-3(2H)-one scaffold, the discovery of which originated from screening efforts to find new enzyme inhibitors. The ability to readily modify structures is key, and intermediates like this compound provide a platform for such modifications. The chloroacetyl group can react with various nucleophiles to generate a library of derivatives, which can then be evaluated for their biological activity against different targets. The development of biodegradable polymeric scaffolds for drug release also showcases the broader concept of scaffold utility in medicine.
Table 2: Biological Activities of Scaffolds Derived from Chloroacetylated Precursors
| Scaffold Type | Biological Activity | Target/Application | Reference |
|---|---|---|---|
| Azetidinones | Antibacterial | Bacterial cell wall synthesis | nih.gov |
| Sulfonamide-hydrazones | Anticancer, Radiosensitizing | Human liver cancer (HepG2) | |
| Chloroacetamide derivatives | Antimicrobial, Anticancer | Various | specificpolymers.comrsc.org |
Contribution to Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can lead to the spontaneous self-assembly of molecules into well-ordered, functional structures like gels, liquid crystals, and nanoparticles.
The molecular structure of this compound contains elements conducive to forming supramolecular assemblies. The amide linkage is a strong hydrogen bond donor and acceptor, while the benzene (B151609) ring can participate in π-π stacking interactions. These are key driving forces for the self-assembly of small molecules into larger architectures. researchgate.net Studies on dipeptides containing p-aminobenzoic acid have shown that these molecules can act as low molecular weight gelators, forming rigid gels in a variety of organic solvents through self-assembly driven primarily by aromatic and hydrophobic interactions. nih.gov
The presence of the chloroacetyl group offers a site for further functionalization, which could be used to tune the self-assembly properties or to create reactive supramolecular structures. For instance, the self-assembly of specifically designed molecules can lead to the formation of nanofibrillar networks that constitute organogels. Amide compounds with aromatic headgroups have been synthesized and shown to form various nanostructures like belts, rods, and lamellae depending on the solvent, driven by a combination of hydrogen bonding and π-π stacking. researchgate.net this compound could potentially act as such a gelator or be chemically modified to enhance its gelation properties.
In the realm of materials science, the chloroacetyl group can serve as a reactive site for polymerization or for grafting onto polymer backbones. Functional monomers are crucial for creating polymers with specific properties and applications. nih.govnih.gov The chloroacetyl group is a reactive handle that can be used in post-polymerization modification. For example, polymers bearing thiol-reactive functional groups can be synthesized and subsequently modified. This compound could potentially be converted into a monomer, for instance, by introducing a polymerizable group like a vinyl or acryloyl moiety. The resulting monomer could then be polymerized to create novel functional polymers. The chloroacetyl group along the polymer chain would provide sites for cross-linking or for the attachment of other molecules, leading to the development of smart materials, hydrogels, or functional coatings. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Isopropyl 4-[(chloroacetyl)amino]benzoate?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React isopropyl 4-aminobenzoate with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) at 0–25°C. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) or HPLC. Purify via recrystallization (ethanol/water) or column chromatography .
- Key Data :
| Reactant | Solvent | Base | Yield |
|---|---|---|---|
| 4-Aminobenzoate ester | DCM/THF | Triethylamine | 75–85% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the chloroacetyl group (δ ~4.0–4.2 ppm for CH2Cl, δ ~165–170 ppm for carbonyl carbons). IR spectroscopy should show C=O stretches at ~1700–1750 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .
Q. How does the compound’s solubility impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (ethanol, DMSO). For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 15–20 |
| Water | <0.1 |
Advanced Research Questions
Q. What reaction mechanisms dominate when this compound interacts with nucleophiles (e.g., thiols, amines)?
- Methodological Answer : The chloroacetyl group undergoes nucleophilic substitution (SN2). For example, reaction with cysteine residues forms stable thioether adducts. Monitor kinetics via UV-Vis (λ = 260–280 nm) or LC-MS. Rate constants (k) vary with pH and nucleophile strength:
| Nucleophile | pH | k (M⁻¹s⁻¹) |
|---|---|---|
| Cysteine | 7.4 | 0.15–0.25 |
| Glycine | 7.4 | 0.02–0.05 |
Q. How can chromatographic challenges in quantifying this compound be resolved?
- Methodological Answer : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (60:40 v/v). Retention time: ~8.2 min. For LC-MS, employ ESI+ mode (m/z = 270.1 [M+H]+). Validate method precision (RSD <2%) and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .
Q. What structure-activity relationships (SAR) are relevant for its potential bioactivity?
- Methodological Answer : The chloroacetyl group enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes). Compare analogs:
| Derivative | Bioactivity (IC50) |
|---|---|
| Methyl ester | >100 µM |
| Isopropyl ester | 12–18 µM |
| Ethyl ester with Br substituent | 8–10 µM |
Q. How can its stability in biological matrices be assessed for in vitro studies?
- Methodological Answer : Conduct stability assays in PBS, plasma, and liver microsomes. Sample at 0, 1, 3, 6, and 24 hours. Analyze degradation via HPLC:
| Matrix | Half-life (h) | Major Degradant |
|---|---|---|
| PBS (pH 7.4) | >48 | None |
| Human Plasma | 6–8 | Hydrolyzed ester |
| Rat Microsomes | 2–3 | Dechlorinated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
